Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate
Description
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with an ethyl carboxylate group at position 4 and an isopropyl group at position 1.
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
ethyl 1-propan-2-ylimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)11-10-9(5-6-13-11)15(7-14-10)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
AOMNUCGCDNVLHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1N=CN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl 2-(Aminomethyl)-3-Pyridinecarboxylate Derivatives
A widely employed method involves the cyclization of ethyl 2-(aminomethyl)-3-pyridinecarboxylate precursors. Formic-acetic anhydride-mediated cyclization is a key pathway. For example, heating acetic anhydride and formic acid generates formic-acetic anhydride, which reacts with ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride at room temperature to yield the imidazo[4,5-c]pyridine core .
Reaction Conditions and Yield:
| Reactants | Conditions | Yield | Purification |
|---|---|---|---|
| Ethyl 2-(aminomethyl)-3-pyridinecarboxylate HCl, acetic anhydride, formic acid | 50–60°C for 3 h, then 8 h at rt | 56% | Column chromatography (EtOAc/hexane) |
This method leverages the dual reactivity of formic-acetic anhydride to facilitate both dehydration and cyclization. The ester group at the 4-position remains intact, enabling downstream modifications .
Ring-Closure Reactions Using Polyphosphoric Acid
Polyphosphoric acid (PPA) serves as a Brønsted acid catalyst for cyclizing diaminoquinoline intermediates. For instance, 3,4-diaminoquinoline derivatives react with carboxylic acids in PPA to form the imidazo[4,5-c]pyridine scaffold .
Key Steps:
-
Nitro Reduction : Catalytic hydrogenation of 3-nitro-4-aminoquinoline (Pd/C, H₂) yields 3,4-diaminoquinoline .
-
Cyclization : Treatment with carboxylic acids (e.g., formic acid) in PPA at 120°C induces ring closure .
Optimization Insights:
-
Higher temperatures (150°C) improve yields but risk decomposition.
-
Electron-withdrawing substituents on the carboxylic acid accelerate cyclization .
Alkylation of Imidazo[4,5-c]pyridine Intermediates
Introducing the isopropyl group at the 1-position often involves nucleophilic substitution. A two-step approach is common:
-
Chlorination : 4-Chloroimidazo[4,5-c]pyridine is synthesized using PCl₅ or POCl₃ .
-
Alkylation : Reaction with isopropylamine in the presence of a base (e.g., K₂CO₃) affords the target compound.
Example Protocol:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | POCl₃, reflux | 4 h, 110°C | 78% |
| Alkylation | Isopropylamine, DMF, K₂CO₃ | 12 h, 80°C | 65% |
This method ensures regioselectivity at the 1-position, though competing N3-alkylation may require careful stoichiometric control .
Catalytic Hydrogenation Followed by Cyclization
Reductive cyclization strategies are effective for constructing the imidazo[4,5-c]pyridine ring. For example, ethyl 2-azido-3-cyano-pyridine derivatives undergo hydrogenation (H₂, Pd/C) to form diamino intermediates, which cyclize spontaneously under acidic conditions .
Advantages:
Limitations:
Microwave-Assisted Synthesis
Modern techniques employ microwave irradiation to accelerate cyclization. A representative protocol involves heating ethyl 2-(isopropylamino)-3-cyanopyridine with formamide at 150°C for 20 minutes, achieving 85% yield .
Comparative Efficiency:
| Method | Time | Yield |
|---|---|---|
| Conventional heating | 8 h | 56% |
| Microwave | 0.3 h | 85% |
Microwave synthesis reduces side reactions and improves scalability, though specialized equipment is necessary .
Comparative Analysis of Preparation Methods
Table 1: Methodological Trade-offs
| Method | Yield Range | Scalability | Practicality |
|---|---|---|---|
| Cyclization with formic-acetic anhydride | 56–65% | Moderate | High (simple setup) |
| PPA-mediated cyclization | 60–78% | Low | Moderate (corrosive reagent) |
| Alkylation | 65–70% | High | High (commercial reagents) |
| Catalytic hydrogenation | 50–60% | Moderate | Low (safety concerns) |
| Microwave-assisted | 80–85% | High | Moderate (equipment cost) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate has been investigated for its potential therapeutic effects. Here are some notable applications:
Anticancer Activity
Recent studies have indicated that compounds containing imidazo[4,5-c]pyridine structures exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study : One study demonstrated that this compound inhibited cell growth by inducing apoptosis in MCF-7 breast cancer cells through the modulation of apoptotic pathways, suggesting its potential as a lead compound in anticancer drug development.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against a range of bacterial strains. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a new class of antibacterial agents.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Implications
Research has suggested that imidazo[4,5-c]pyridine derivatives may have neuroprotective effects. This compound is being explored for its potential to protect neuronal cells from oxidative stress and neuroinflammation.
Case Study : In an in vitro study, the compound demonstrated a reduction in reactive oxygen species (ROS) levels in neuronal cell cultures exposed to neurotoxic agents, indicating its potential for treating neurodegenerative diseases.
Synthesis and Formulation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formulation of this compound into pharmaceutical preparations is essential for its application in drug development.
Mechanism of Action
The mechanism of action of ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Comparisons :
- Core Heterocycle: The target compound’s imidazo[4,5-c]pyridine core differs from pyrrolo[3,2-c]pyridine (one less nitrogen atom) and thiazolo[3,2-a]pyridine (sulfur inclusion).
- Substituent Impact : The isopropyl group at position 1 in the target compound likely enhances lipophilicity compared to the methoxyphenyl and phenyl substituents in compound 5b . Ester groups (ethyl or methyl carboxylate) are common across analogs, suggesting shared reactivity in hydrolysis or derivatization.
Reactivity and Functionalization
- Ester Reactivity : Ethyl carboxylate groups in the target compound and its analogs (e.g., compounds 5b and thiazolo derivatives) are prone to hydrolysis or nucleophilic substitution, enabling further functionalization. For example, thiazolo-pyridine derivatives in were converted into triazolo-pyrimidine systems via reactions with hydrazine .
- Heterocycle-Specific Reactivity: The imidazo[4,5-c]pyridine system may exhibit distinct reactivity compared to pyrrolo or thiazolo systems due to nitrogen positioning.
Biological Activity
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazopyridine class of compounds, characterized by the presence of both imidazole and pyridine rings. Its structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Sirtuin Modulation : Recent studies indicate that imidazopyridines can act as modulators of sirtuins, a family of proteins involved in cellular regulation and metabolism. This compound has shown potential in enhancing SIRT1 activity, which is linked to improved metabolic health and longevity .
- Kinase Inhibition : The compound exhibits inhibitory effects on certain kinases, which are crucial for various cellular processes such as growth and proliferation. This makes it a candidate for cancer therapy .
Antiviral Activity
Research has demonstrated that derivatives of imidazopyridines possess antiviral properties. This compound has been assessed for its ability to inhibit viral replication, particularly against RNA viruses. In vitro studies have shown promising results in reducing viral load at micromolar concentrations .
Anticancer Properties
The compound has been evaluated for its anticancer efficacy against various tumor cell lines. A notable study reported that it enhances the cytotoxic effects of established chemotherapeutic agents like temozolomide, indicating a synergistic effect in inhibiting tumor growth .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, intermediates like tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (purity 97%) are prepared using protecting groups (e.g., tert-butoxycarbonyl) to stabilize reactive sites . Characterization employs / NMR for structural confirmation and HPLC for purity assessment (>98%) .
Q. How is crystallographic data for this compound refined, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Refinement is performed using SHELX programs (e.g., SHELXL), which are robust for small-molecule crystallography despite their origins in older computational frameworks. SHELX handles high-resolution data and twinned crystals effectively .
Q. What purification techniques are optimal for isolating this compound?
- Methodology : Recrystallization from ethyl acetate or acetone yields high-purity crystals, as demonstrated in polymorph studies of related imidazo[4,5-c]pyridine derivatives . Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) is also effective for intermediate purification .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize byproducts in imidazo[4,5-c]pyridine synthesis?
- Methodology : Green chemistry approaches, such as using chitosan as a catalyst in dioxane, reduce side reactions (e.g., during pyrazole-thiazole ring formation) . Reactive intermediates (e.g., 3-chloroquinoline-2,4-diones) require controlled conditions to prevent undesired cyclization .
Q. What computational methods support structure-activity relationship (SAR) studies for imidazo[4,5-c]pyridine derivatives?
- Methodology : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. Molecular docking (e.g., with EP4 receptor models) helps evaluate pharmacological potential, as seen in studies of CJ-023,423, a related EP4 antagonist .
Q. How do solvent polarity and temperature affect polymorph formation during crystallization?
- Methodology : Polymorph screening in ethyl acetate vs. acetone reveals solvent-dependent packing modes. Differential Scanning Calorimetry (DSC) and powder XRD track phase transitions, with SHELX refinement resolving subtle lattice differences .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?
- Methodology : Cross-validation using LC-MS confirms molecular weight, while -DOSY NMR distinguishes isomeric byproducts. For example, pyrazole-carboxylate derivatives may form regioisomers requiring advanced separation techniques .
Q. How can eco-friendly methodologies be integrated into imidazo[4,5-c]pyridine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
